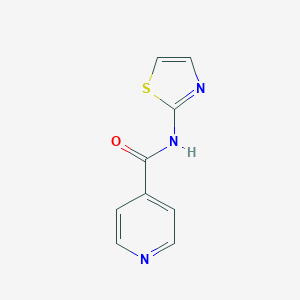

N-Thiazol-2-yl-isonicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

14397-13-8 |

|---|---|

Molecular Formula |

C9H7N3OS |

Molecular Weight |

205.24 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H7N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) |

InChI Key |

IMBZIBAGEKPGDH-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)NC2=NC=CS2 |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for N Thiazol 2 Yl Isonicotinamide and Its Derivatives

Strategies for Constructing the N-Thiazol-2-yl-isonicotinamide Core

The fundamental step in synthesizing this class of compounds is the formation of the amide bond between the thiazole (B1198619) and isonicotinamide (B137802) components. Several reliable methods have been established for this purpose.

Isonicotinoyl Chloride Amidation with Thiazol-2-amine Derivatives

A primary and widely used method for constructing the this compound core is the acylation of a 2-aminothiazole (B372263) derivative with isonicotinoyl chloride. researchgate.net This reaction is a straightforward nucleophilic acyl substitution where the amino group of the thiazole ring attacks the carbonyl carbon of the acyl chloride, leading to the formation of the desired amide linkage and elimination of hydrogen chloride.

The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction. nih.gov The use of isonicotinoyl chloride hydrochloride is also common. researchgate.net The choice of solvent is crucial and typically involves aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) to avoid unwanted side reactions. google.com For instance, the reaction of 4-(2,4-dimethylphenyl)thiazol-2-amine with isonicotinoyl chloride hydrochloride successfully yields N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide. researchgate.net The reaction progress can be conveniently monitored using techniques like Thin-Layer Chromatography (TLC). nih.govgoogle.com

A general scheme for this amidation reaction is presented below:

Hantzsch Thiazole Condensation in Derivative Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the 2-aminothiazole ring itself, which is a key precursor for this compound derivatives. jpionline.org This condensation reaction typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. researchgate.netjpionline.org

In a multi-step synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, the process begins with the bromination of an appropriate ketone, such as 1-(2,4-dimethylphenyl)ethan-1-one, to form the α-bromoketone. researchgate.net This intermediate then undergoes cyclization with thiourea to afford the corresponding 4-(2,4-dimethylphenyl)thiazol-2-amine with a high yield. researchgate.net This 2-aminothiazole derivative is then available for subsequent amidation with isonicotinoyl chloride as described in the previous section. researchgate.net The Hantzsch synthesis is advantageous due to its high yields and the ability to introduce various substituents onto the thiazole ring by starting with appropriately substituted ketones. jpionline.org Microwave-assisted Hantzsch reactions have also been developed to improve reaction times and yields. nih.gov

A representative Hantzsch thiazole synthesis is shown below:

Pharmacophore Hybridization Approaches for Amide Formation

Pharmacophore hybridization is a rational drug design strategy that involves combining two or more pharmacophoric moieties to create a new hybrid molecule with potentially enhanced biological activity. In the context of this compound, this approach is utilized to link the thiazole and isonicotinamide (or related nicotinic acid) pharmacophores through an amide bond. nih.gov

This strategy has been employed in the synthesis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. nih.gov The core idea is that the resulting hybrid compound may exhibit improved or novel biological properties by interacting with multiple biological targets or by optimizing its pharmacokinetic profile. This approach has also been applied in the design of potential anticancer agents by combining 4-(4-chlorophenyl)thiazole-2-amides with phenylacetamides. The amide bond formation in these hybridization strategies often follows standard peptide coupling protocols or the acyl chloride method described earlier.

Diversification and Functionalization of this compound Scaffolds

Once the core this compound scaffold is assembled, further chemical modifications can be introduced to explore structure-activity relationships (SAR) and optimize the properties of the molecule.

Structural Modifications on the Thiazole Ring System

The thiazole ring of this compound is a prime site for structural modifications to create a diverse library of derivatives.

Substitution at the C4 and C5 positions: The Hantzsch synthesis allows for the introduction of various substituents at the C4 position of the thiazole ring by using different α-haloketones. researchgate.net For example, using substituted phenacyl bromides leads to 4-phenyl substituted thiazole derivatives. nih.gov Further modifications can be made to these substituents. For instance, a hydroxyl group on a phenyl ring at the C4 position can be used as a handle for further reactions, such as C-O coupling to introduce various aryloxy groups. ncl.edu.tw

Introduction of different heterocyclic rings: The thiazole ring itself can be part of a larger, fused heterocyclic system. For example, imidazo[2,1-b]thiazole (B1210989) moieties can be attached to the core structure. nih.gov

Modifications of the 2-amino group: While the 2-amino group is typically involved in the amide bond formation, in some derivatives, it can be further functionalized. For example, N-methylation of the amide linkage has been explored. nih.gov

Below is a table summarizing some of the reported structural modifications on the thiazole ring:

| Position of Modification | Type of Modification | Starting Material/Intermediate | Synthetic Method | Reference |

| C4 | Aryl substitution | Substituted α-haloketones | Hantzsch Thiazole Synthesis | researchgate.netnih.gov |

| C4 | Introduction of aryloxy groups | N-[5-(4-hydroxy-2,6-dimethylphenyl)thiazol-2-yl]isonicotinamide | C-O coupling reaction | ncl.edu.tw |

| C4/C5 | Varied substituents | Substituted acetophenones or cyclohexanone | Hantzsch Thiazole Synthesis | mdpi.com |

| Fused Ring System | Imidazo[2,1-b]thiazole | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Hantzsch Thiazole Synthesis | nih.gov |

Substituent Effects on the Isonicotinamide Moiety

The isonicotinamide part of the molecule also offers opportunities for structural diversification, which can significantly influence the biological activity of the resulting compounds.

Substitution on the pyridine ring: The pyridine ring of the isonicotinamide moiety can be substituted with various functional groups. For instance, chloro-substituents have been introduced on the pyrazine (B50134) core of related hybrid molecules, which is analogous to the pyridine ring of isonicotinamide. nih.gov The position of the nitrogen atom in the pyridine ring is also a key feature, with isonicotinamide (pyridine-4-carboxamide) being a common choice. However, nicotinamide (pyridine-3-carboxamide) derivatives have also been synthesized and studied. nih.gov

Bioisosteric replacement: In some cases, the entire pyridine ring can be replaced with other heterocyclic rings to explore the impact on biological activity. For example, pyrazine-based analogs have been synthesized where the pyrazine ring is linked to the aminothiazole scaffold via a carboxamide linker. nih.gov

The following table highlights some of the substituent effects on the isonicotinamide moiety:

| Modification | Example | Rationale/Observation | Reference |

| Isomeric Variation | Nicotinamide vs. Isonicotinamide | Exploration of different substitution patterns on the pyridine ring. | nih.gov |

| Ring Substitution | Chloro-substituted pyrazinoic acid | Inspired by previously reported derivatives with antimycobacterial activity. | nih.gov |

| Bioisosteric Replacement | Pyrazine carboxamide | To investigate the importance of the pyridine nitrogen and overall ring electronics. | nih.gov |

| Varied Acyl Groups | Aliphatic, aromatic, and heteroaromatic acids | To explore the impact of different N-acyl groups on biological activity. | nih.gov |

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures are of interest for their potential applications in materials science and medicinal chemistry.

One common approach involves the reaction of a precursor, such as ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, with bifunctional reagents. mdpi.com This strategy provides a convenient route to synthesize fused systems like thiazolopyrimidines. mdpi.com For instance, the Biginelli reaction, an acid-catalyzed condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea, can be used to prepare the initial pyrimidine (B1678525) derivatives. mdpi.com These intermediates can then undergo further cyclization reactions to form the desired fused heterocyclic systems.

Researchers have also developed one-pot, three-component protocols to synthesize complex structures like dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that contain a quinoline (B57606) pharmacophore. nih.gov Such multicomponent reactions are highly efficient, allowing for the construction of complex molecules from simple starting materials in a single step. beilstein-journals.org The reaction can proceed through a sequence of aldol (B89426) condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group. nih.gov

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives represents another example of incorporating the core structure into a larger system. mdpi.comresearchgate.net These compounds are designed by splicing together nicotinic acid and thiophene (B33073), both of which are heterocyclic molecules. researchgate.net

The following table summarizes a selection of fused heterocyclic systems derived from or related to the this compound scaffold.

| Fused Heterocyclic System | Precursors/Starting Materials | Key Reaction Type |

| Thiazolopyrimidines | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, bifunctional reagents | Cyclocondensation |

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, primary heterocyclic amine, cyclic 1,3-diketone | One-pot three-component reaction |

| N-(thiophen-2-yl) nicotinamides | Nicotinic acid, thiophene derivatives | Amide coupling |

Advanced Synthetic Approaches and Methodological Innovations

To improve the efficiency, yield, and environmental friendliness of synthesizing this compound and its derivatives, researchers have explored several advanced techniques. These methods often offer advantages over traditional synthetic routes, such as shorter reaction times and milder reaction conditions.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. nih.govrsc.org This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comnih.gov

For example, the synthesis of quinoline-fused 1,4-benzodiazepines has been achieved with excellent isolated yields (92–97%) in a microwave reactor at 80 °C. nih.gov In comparison, the conventional method resulted in satisfactory but lower yields of 62–65%. nih.gov Similarly, a microwave-assisted, catalyst-free Friedländer synthesis for 8-hydroxyquinolines provided a 72% yield in a single step, compared to a 34% yield with conventional heating. nih.gov

The synthesis of various coumarin (B35378) derivatives has also benefited from microwave irradiation. In one instance, desired products were obtained in excellent yields (80–95%) at 100 °C within just 4 minutes. The same reaction performed in an oil bath required a much longer reaction time of 60 minutes and furnished a lower yield. nih.gov

The benefits of microwave assistance are also evident in the preparation of thiazolopyrimidine and thiazolodipyrimidine derivatives. Researchers have found that using microwave irradiation can increase reaction yields by 17–23% and significantly reduce reaction times compared to conventional methods. mdpi.com

The table below highlights the comparison between microwave-assisted and conventional heating methods for the synthesis of selected heterocyclic compounds.

| Heterocyclic Compound | Microwave-Assisted Method | Conventional Method |

| Quinoline-fused 1,4-benzodiazepines | 92-97% yield | 62-65% yield |

| 8-Hydroxyquinolines | 72% yield | 34% yield |

| Coumarin derivatives | 80-95% yield (4 min) | Lower yield (60 min) |

| Thiazolopyrimidine derivatives | 17-23% higher yield, shorter time | Lower yield, longer time |

Sonochemical Techniques in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green chemistry approach to synthesis. tandfonline.comtandfonline.com The phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, can accelerate reaction rates and improve yields. orientjchem.org

The synthesis of 4-thiazolidinone (B1220212) analogs of isonicotinic acid hydrazide has been successfully achieved using sonication. tandfonline.comtandfonline.com This method, along with stirring using molecular sieves, offers a green alternative to conventional methods that often require long reaction times (12–48 hours) and dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.comtandfonline.com High yields and shorter reaction times are notable advantages of this sonochemical approach. tandfonline.com

In a specific example, N-(2-aryl-4-oxothiazolidin-3-yl)isonicotinamide derivatives were synthesized from the corresponding Schiff's bases and thioglycolic acid under sonication. tandfonline.comtandfonline.com The reaction progress was monitored by thin-layer chromatography, and the desired products were obtained in good yields. tandfonline.com For instance, the synthesis of N-(2-furfuryl-4-oxothiazolidin-3-yl)isonicotinamide resulted in an 81% yield. tandfonline.com

The synthesis of 5-arylidene-2,4-thiazolidinediones via an aldol condensation has also been efficiently promoted by ultrasound irradiation, yielding the desired products in 10-30 minutes with moderate to good yields (25-81%). nih.gov Furthermore, the synthesis of tetra-substituted imidazole (B134444) derivatives tethered with a thiazole moiety has been accomplished in high yields using ultrasound irradiation at 70°C for 25 minutes. orientjchem.org

Catalytic Strategies for Thiazole Amide Formation (e.g., Copper-Catalysis)

The direct catalytic formation of amides from carboxylic acids and amines is a field of growing importance due to its atom economy and alignment with green chemistry principles. researchgate.net Copper catalysis has gained significant attention in this area due to the low cost, low toxicity, and versatility of copper catalysts. beilstein-journals.org

Copper-catalyzed reactions have been employed for the synthesis of N-acyl sulfenamides from dioxazolones and thiols, demonstrating excellent chemoselectivity. beilstein-journals.org A plausible mechanism involves the formation of a copper nitrene intermediate from the dioxazolone, which is then attacked by the thiol. beilstein-journals.org

In the context of thiazole-containing compounds, copper-catalyzed reactions have been utilized for the synthesis of indolizines under solvent-free conditions. researchgate.net More specifically, copper(I) iodide (CuI) has been used as a catalyst in the synthesis of 2-(2-(benzo[d]thiazol-2-yl)-2,2-difluoro-1-phenylethyl)malononitrile. mdpi.com The reaction conditions were optimized by screening various ligands, with 1,10-phenanthroline (B135089) proving to be effective. mdpi.com

A proposed mechanism for such copper-catalyzed reactions involves the generation of a difluoroalkyl radical from a precursor through single-electron transfer from the copper catalyst. mdpi.com This radical then adds to an active olefin, and the resulting intermediate is reduced by copper(I) to form the final product. mdpi.com

The following table provides examples of copper-catalyzed reactions relevant to the formation of thiazole-containing structures.

| Product | Catalyst System | Key Features |

| N-acyl sulfenamides | Copper(II) acetate | Modular preparation of biologically relevant compounds. beilstein-journals.org |

| 2-(2-(benzo[d]thiazol-2-yl)-2,2-difluoro-1-phenylethyl)malononitrile | Copper(I) iodide / 1,10-phenanthroline | Optimization of reaction conditions for improved yield. mdpi.com |

| Indolizines | Copper(I) bromide | Aerobic decarboxylative cycloaddition under solvent-free conditions. researchgate.net |

Preclinical Biological Activities and Molecular Mechanisms of Action

Antimicrobial Spectrum and Modus Operandi

The antimicrobial properties of N-Thiazol-2-yl-isonicotinamide derivatives are well-documented, with research highlighting their potential to combat a variety of pathogenic microorganisms.

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Studies have demonstrated the antibacterial potential of this compound derivatives against a panel of clinically relevant bacteria. For instance, certain N-[(2-substituted phenyl)-4-oxo-1,3-thiazolidine–3-yl]isonicotinamide derivatives have been shown to be active against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). rasayanjournal.co.in Specifically, some of these synthesized compounds exhibited good antibacterial activity against S. aureus and E. coli, indicating a broad spectrum of action. ajrconline.org The presence of different substituents on the phenyl ring can influence the minimum inhibitory concentration (MIC) of these compounds. rasayanjournal.co.in

Further research into other related structures, such as N-(thiazol-2-yl)benzenesulfonamides, has also revealed potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Some of these compounds, when combined with a cell-penetrating peptide, showed enhanced antibacterial effects. nih.gov Similarly, various 1,2,3,4-tetrasubstituted pyrrole (B145914) derivatives have demonstrated moderate to excellent inhibition against Gram-positive bacteria. acgpubs.org

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| N-[(2-substituted phenyl)-4-oxo-1,3-thiazolidine–3-yl]isonicotinamides | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | rasayanjournal.co.inajrconline.org |

| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | Achromobacter xylosoxidans | nih.gov |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Bacillus cereus, Staphylococcus aureus | - | acgpubs.org |

The antibacterial action of thiazole (B1198619) derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. One of the key targets is the Mur ligase family of enzymes, which are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. mdpi.comnih.gov Inhibition of these enzymes, such as MurD and MurE, disrupts cell wall synthesis, ultimately leading to bacterial cell death. mdpi.commdpi.comebi.ac.uk While direct inhibition of oxysterol-binding protein (OSBP) by this compound is not explicitly detailed in the provided context, the broader class of thiazole-containing compounds is known to target various metabolic pathways. cardiff.ac.ukplos.orgacs.org For instance, some thiazole derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov

Recent studies have highlighted the potential of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives as effective agents against plant bacterial wilt caused by Ralstonia solanacearum. nih.gov Structure-activity relationship (SAR) studies have indicated that the antibacterial efficacy against this pathogen is influenced by the substituents on the compound's structure. nih.gov These findings suggest a promising role for these compounds in agricultural applications to protect crops from bacterial diseases. nih.gov

In addition to their antibacterial properties, this compound and its analogs have demonstrated significant antifungal activity.

Research has shown that derivatives of N-[(2-substituted phenyl)-4-oxo-1,3-thiazolidine–3-yl]isonicotinamide are effective against fungal strains such as Candida albicans and Aspergillus niger. rasayanjournal.co.in The antifungal potency of these compounds can be modulated by the nature of the substituents. rasayanjournal.co.in Some nicotinamide derivatives have been found to exhibit potent antifungal activity by disrupting the fungal cell wall. dntb.gov.uanih.gov This mechanism is supported by observations of morphological changes in fungal cells treated with these compounds, including broken cell edges and a thickened distance between the cell wall and cell membrane. nih.gov Furthermore, some thiazole derivatives have shown broad-spectrum antifungal activity against various plant pathogens. sioc-journal.cnnih.gov

| Compound/Derivative | Fungal Species | Proposed Mechanism | Reference |

| N-[(2-substituted phenyl)-4-oxo-1,3-thiazolidine–3-yl]isonicotinamide | Candida albicans, Aspergillus niger | - | rasayanjournal.co.in |

| Nicotinamide derivatives | Candida albicans | Cell wall disruption | dntb.gov.uanih.gov |

| Thiazolidine (B150603) piperidine (B6355638) nicotinamide compounds | Fusarium graminearum, Botrytis cinerea, Diplocarpon mali, Phytophthora infestans | - | sioc-journal.cn |

| Pyrazole (B372694) carboxamide thiazole derivatives | Valsa mali, Rhizoctonia solani | Succinate dehydrogenase (SDH) inhibition, damage to surface morphology | nih.gov |

The therapeutic potential of this compound extends to antiviral applications, with studies demonstrating its ability to inhibit the replication of certain viruses.

Specifically, 4-substituted-2-thiazole amides have been identified as inhibitors of alphaviruses, such as the Chikungunya virus (CHIKV). acs.orgnih.gov One derivative, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed good antiviral activity against CHIKV with a significant reduction in viral titer. acs.orgnih.gov Further optimization led to the discovery of a more potent inhibitor that blocks subgenomic viral RNA translation and structural protein synthesis. acs.orgnih.gov Additionally, other thiazolidinone derivatives have shown moderate activity against influenza A virus and vesicular stomatitis virus. jrespharm.com

Antiviral Properties and Viral Replication Inhibition

Inhibition of Alphavirus Replication

Anticancer Potential and Cell Cycle Modulation

Thiazole-containing compounds have been investigated for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cell cycle progression and proliferation.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a common feature of cancer. nih.govmdpi.com The thiazole scaffold is a recognized pharmacophore in the design of CDK inhibitors. nih.gov Research has identified compounds such as 2-anilino-4-(thiazol-5-yl)pyrimidines as potent ATP-antagonistic inhibitors of CDK2. nih.gov Structure-guided design has led to the development of analogs with K(i) values in the low nanomolar range against CDK2. nih.gov The antiproliferative and proapoptotic effects observed with these compounds are consistent with the inhibition of cellular CDK2 and CDK9. nih.gov While direct studies on this compound are limited in this context, the established activity of structurally related thiazole derivatives suggests the potential for this chemical class to function as CDK inhibitors. nih.govacs.org

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a significant role in cellular processes like contraction, motility, and morphology, and their aberrant activation has been linked to cancer. frontiersin.orgnih.govproteopedia.org The thiazole ring has been incorporated into novel scaffolds for ROCK inhibitors. nih.gov For instance, a series of 4-aryl-thiazole-2-amines were designed and evaluated for their ROCK inhibitory activity. nih.gov Similarly, pyridylthiazole-based ureas have been identified as a new class of potent ROCK inhibitors, with some derivatives showing activity in the low nanomolar range. rcsb.org X-ray crystallography has been used to determine the binding mode of these thiazole-based inhibitors to ROCK1, providing a structural basis for their activity. rcsb.org These findings indicate that the thiazole moiety is a key structural feature for the modulation of ROCK activity.

A derivative of the core compound, identified as N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, is described as an inhibitor of mitosis in cancer cells. researchgate.netresearchgate.netsc.edusc.edu Its mechanism of action is reported to be the inhibition of the Nek2 (NIMA-related kinase 2) and Hec1 (Highly expressed in cancer 1) enzymes. researchgate.netresearchgate.netsc.edusc.edu Both Nek2 and Hec1 are critical for proper chromosome segregation during mitosis, and their inhibition can lead to mitotic arrest and cell death in cancer cells. The thiazole ring is noted to be a significant contributor to the inhibitory function of this compound. researchgate.netsc.edu

| Enzyme Target | Compound Class / Specific Compound | Observed Effect |

| CDK2 / CDK9 | 2-Anilino-4-(thiazol-5-yl)pyrimidines | Potent inhibition, antiproliferative and proapoptotic effects |

| ROCK1 / ROCK2 | 4-Aryl-thiazole-2-amines / Pyridylthiazole-based ureas | Potent inhibition of kinase activity |

| Nek2 / Hec1 | N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide | Inhibition of mitosis in cancer cells |

Kinase Enzyme Inhibition

Other Kinase Targets and Associated Pathways

The this compound scaffold has been identified as a versatile inhibitor of several kinases implicated in cell signaling and disease. Research has shown that derivatives of this compound can target multiple kinase families.

One significant target is the Rho-associated kinase (ROCK) , a serine/threonine kinase involved in regulating the actin cytoskeleton. nih.govresearchgate.net A study focusing on the design of ROCK inhibitors synthesized a series of 4-aryl-5-aminomethyl-thiazole-2-amines, which incorporated the thiazolamine moiety. These compounds displayed inhibitory activity against ROCK II, with the most potent derivative showing an IC50 value of 20 nM. researchgate.net Specifically, a derivative named N-(5-(morpholinomethyl)-4-(pyridin-3-yl) thiazol-2-yl) isonicotinamide (B137802) was synthesized as part of this exploration into novel ROCK inhibitors. nih.gov

Furthermore, a specific analog, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide , has been identified as an inhibitor of mitosis, acting on the Nek2 and Hec1 enzymes . researchgate.netresearchgate.net These enzymes are crucial for proper chromosome segregation during cell division, and their inhibition represents a pathway to disrupt cancer cell proliferation.

The isonicotinamide portion of the molecule is also significant, as this chemical class has been investigated for its kinase inhibitory properties. Isonicotinamides have been developed as potent, highly selective, and orally active inhibitors of Glycogen Synthase Kinase-3 (GSK-3) , a key enzyme in numerous cellular functions, including metabolism, proliferation, and apoptosis. nih.gov Inhibition of GSK-3 is being explored for therapeutic applications in Alzheimer's disease, type II diabetes, and certain cancers. nih.gov

Additionally, hybrid molecules containing an isonicotinoyl moiety linked to pyrazole and thiazolidinone scaffolds have been designed as inhibitors of Aurora-A kinase , another crucial regulator of mitosis and a target for anticancer drugs. d-nb.info

| Kinase Target | Compound/Derivative Class | Observed Effect/Activity | Reference |

|---|---|---|---|

| Rho-associated kinase (ROCK) | 4-aryl-5-aminomethyl-thiazole-2-amines | Inhibition of ROCK II (IC50 = 20 nM for most potent analog) | researchgate.net |

| Nek2 and Hec1 | N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide | Mitosis inhibition | researchgate.netresearchgate.net |

| Glycogen Synthase Kinase-3 (GSK-3) | Isonicotinamides | Potent and highly selective inhibition | nih.gov |

| Aurora-A Kinase | Isonicotinoyl-pyrazole-thiazolidinone derivatives | Inhibitory activity | d-nb.info |

Impact on Cancer Cell Metabolism and Proliferation

The thiazole structure is a core component of several authorized anticancer agents, including dasatinib (B193332) and tiazofurin. rsc.orgrsc.org Compounds based on the this compound scaffold interfere with cancer cell proliferation and metabolism through multiple mechanisms.

A key finding is that N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide functions as a cancer cell metabolism and mitosis inhibitor. researchgate.net This dual action highlights its potential to both starve cancer cells of necessary metabolic resources and halt their division. The metabolic impact of such compounds may be linked to the nicotinamide moiety. The enzyme Nicotinamide N-methyltransferase (NNMT), which processes nicotinamide, is overexpressed in many cancers and plays a role in tumorigenesis. nih.gov By consuming methyl groups, NNMT can alter the epigenetic state of cancer cells, leading to changes in gene expression that favor tumor growth. nih.gov Targeting NAD+ metabolism and enzymes like NNMT is an emerging strategy in cancer therapy to modify cancer cell metabolism and reduce ATP levels. frontiersin.org

Thiazole derivatives also inhibit cancer cell proliferation by targeting critical signaling pathways. Receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are principal drivers of cancer cell proliferation, migration, and angiogenesis. nih.gov Thiazole-based compounds have been identified as potential inhibitors of VEGFR-2, thereby blocking tumor growth and metastasis. rsc.orgnih.gov

The anti-proliferative effects of thiazole-containing compounds have been quantified in various cancer cell lines. Studies often use the MTT assay, which measures cell metabolic activity as an indicator of cell viability and growth, to determine the concentration at which a compound inhibits cell growth by 50% (IC50). scielo.br For example, while not the subject compound, certain synthetic analogues of eugenol (B1671780) demonstrated inhibitory effects on human cancer cells with IC50 values below 50 µM. scielo.br

Receptor-Mediated Antitumor Effects

The antitumor activity of this compound and its analogs is frequently mediated by their interaction with specific cellular receptors. The thiazole scaffold is a privileged structure in drug discovery and has been shown to interact with a variety of receptors involved in cancer progression. rsc.org

One of the most significant receptor targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . rsc.orgnih.gov VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival. By inhibiting VEGFR-2, thiazole-containing compounds can disrupt the blood supply to tumors, leading to anticancer effects. nih.gov

Another important receptor family is the transforming growth factor-β (TGF-β) receptors . A novel 1,3-thiazole analog demonstrated a pronounced binding affinity towards the TGF-β type I receptor kinase domain, suggesting a mechanism for its anticancer activity. rsc.org The TGF-β signaling pathway is complex and can have both tumor-suppressing and tumor-promoting roles depending on the context, but its modulation is a key area of cancer research. rsc.org

Beyond these, thiazole derivatives have been associated with the inhibition of other targets that can be classified as receptor-mediated or interacting with receptor pathways, including topoisomerase II and microtubule dynamics. rsc.org Furthermore, some aminothiazole compounds have been reported to act as ligands for estrogen receptors, which are critical drivers in certain types of breast cancer. mdpi.com

Anti-inflammatory Actions

Cyclooxygenase (COX) Enzyme Inhibition

A prominent mechanism for the anti-inflammatory action of thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, particularly the inducible COX-2 isoform, are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Many compounds containing the thiazole ring have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.gov

Studies have demonstrated the potent COX-inhibitory activity of various thiazole derivatives. For instance, two novel thiazole compounds, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, showed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with IC50 values of 9.01 µM and 11.65 µM, respectively. nih.gov In another study, thiazolylhydrazine methyl sulfonyl analogs displayed highly potent and selective COX-2 inhibition, with IC50 values comparable to the clinical drug celecoxib. nih.gov

| Compound Class/Derivative | Target | IC50 Value (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 (PGE2 production) | 9.01 ± 0.01 | N/A | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 (PGE2 production) | 11.65 ± 6.20 | N/A | nih.gov |

| Thiazolylhydrazine methyl sulfonyl analog (meta-hydroxy) | COX-2 | 0.14 | >714 | nih.gov |

| 2-(trimethoxyphenyl)-thiazole (Compound A3) | COX-2 | 49.63 | >2.01 | mdpi.com |

| General Thiazole Derivatives | COX-2 | 0.09 - 54.09 | N/A | nih.gov |

The selectivity for COX-2 over COX-1 is a critical parameter. For some 2-(trimethoxyphenyl)-thiazoles, a good COX-2 selectivity index (ratio of COX-1 IC50 to COX-2 IC50) was observed, similar to the NSAID meloxicam. mdpi.com Molecular docking studies suggest these compounds fit into the active site of the COX-2 enzyme, forming interactions with key residues like Arg120, Tyr355, and Ser530. mdpi.com

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, this compound and related compounds exert anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. iajesm.innih.gov

A primary mechanism is the suppression of pro-inflammatory cytokines. Thiazole derivatives have been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.orgiajesm.in This effect is often achieved by blocking upstream signaling cascades. For example, some thiazole-containing compounds inhibit pro-inflammatory cytokine production by blocking the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways . nih.gov These pathways are central regulators of the immune and inflammatory response. iajesm.in

The anti-inflammatory properties are also linked to the inhibition of other key molecules in the inflammatory cascade. Studies on NSAID conjugates have demonstrated the suppression of inducible nitric oxide synthase (iNOS) in addition to cytokines like IL-6 and TNF-α. mdpi.com Furthermore, by inhibiting COX-2, these compounds reduce the synthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gov Some thiazole derivatives have also been found to be dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway that produces inflammatory leukotrienes. nih.gov

Modulatory Effects on Neurological Systems

Compounds based on the this compound structure have shown diverse modulatory effects on the central nervous system (CNS), indicating their potential as scaffolds for neuroactive agents.

A significant discovery is the activity of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) . researchgate.net ZAC is an atypical member of the Cys-loop superfamily of pentameric ligand-gated ion channels. researchgate.netnih.gov These antagonists were found to be negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. researchgate.net Given the role of Cys-loop receptors in neurotransmission, these selective ZAC antagonists represent valuable pharmacological tools. researchgate.netnih.gov

Another area of activity is the activation of carbonic anhydrase (CA) enzymes. A library of (hetero)aryl substituted thiazol-2,4-yl derivatives, including N-[(4–(2-Chloro-phenyl)-thiazol-2-yl)methyl]-isonicotinamide, were investigated as activators of human CA isoforms I, II, VII, and XIV. nih.govmdpi.com CA activation in the CNS is being explored as a therapeutic strategy for conditions involving memory and learning impairments. nih.gov Some of these thiazole derivatives showed potent and selective activation profiles for specific CA isoforms. mdpi.commdpi.com

The isonicotinamide moiety is also a key feature of a class of brain-penetrable inhibitors of Glycogen Synthase Kinase-3 (GSK-3) . nih.gov As GSK-3 is implicated in the pathology of neurodegenerative conditions like Alzheimer's disease, these inhibitors are of significant interest. nih.gov

Finally, some thiazole derivatives have been shown to inhibit cholinesterases (AChE and BChE). academie-sciences.fr This activity is not only relevant for modulating cholinergic neurotransmission but is also linked to anti-inflammatory effects within the CNS, such as the inhibition of TNF-α production, which is a factor in neuroinflammation. academie-sciences.fr

| Neurological Target | Compound/Derivative Class | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | Selective antagonism (Negative Allosteric Modulator) | Pharmacological tool for exploring ZAC function | researchgate.net |

| Carbonic Anhydrase (CA) Isoforms | (Hetero)aryl substituted thiazol-2,4-yl derivatives | Activation of hCA I, II, VII, XIV | Memory/learning impairment | nih.govmdpi.com |

| Glycogen Synthase Kinase-3 (GSK-3) | Isonicotinamides | Potent and selective inhibition | Alzheimer's disease, mood disorders | nih.gov |

| Cholinesterases (AChE, BChE) | 1,3-Thiazole derivatives | Inhibition (IC50 in µM range) | Neuroinflammation | academie-sciences.fr |

Carbonic Anhydrase (CA) Isozyme Activation (e.g., hCA I, II, VII, XIV)

Derivatives based on the (hetero)aryl substituted thiazol-yl scaffold, incorporating a pyridine (B92270) moiety for proton shuttling, have been identified as activators of several human carbonic anhydrase (hCA) isozymes. nih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Activation of specific CA isozymes, particularly those in the central nervous system like hCA VII, is being explored for therapeutic purposes. nih.govresearchgate.net

A study of various N-[(4-aryl-thiazol-2-yl)methyl]-isonicotinamide derivatives revealed their ability to activate hCA I, II, VII, and XIV. nih.gov The activation profile varied depending on the specific substitutions on the aryl ring. For instance, some derivatives showed potent activation of hCA I, while others were more effective on hCA II and VII. This highlights the potential to fine-tune the selectivity of these compounds for different CA isozymes through structural modifications. nih.gov

| Compound | hCA I Activation (K_A) | hCA II Activation (K_A) | hCA VII Activation (K_A) | hCA XIV Activation (K_A) | Source |

| N-[(4-(2-Chloro-phenyl)-thiazol-2-yl)methyl]-isonicotinamide | 0.89 µM | 0.081 µM | 0.095 µM | 9.87 µM | nih.gov |

| N-[(4-(3-Chloro-phenyl)-thiazol-2-yl)methyl]-isonicotinamide | 0.76 µM | 0.076 µM | 0.088 µM | 8.75 µM | nih.gov |

| N-[(4-(2-Methoxy-phenyl)-thiazol-2-yl)methyl]-isonicotinamide | 0.95 µM | 0.091 µM | 0.098 µM | 10.14 µM | nih.gov |

Neuropharmacological Implications for Cognition and Memory Enhancement

The dual activities of this compound derivatives as both M4 PAMs and CA activators have significant neuropharmacological implications, particularly for cognition and memory. The M4 muscarinic receptor is a key target for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. researchgate.netfrontiersin.org By enhancing cholinergic signaling in the brain, M4 PAMs can potentially improve cognitive function.

Simultaneously, the activation of certain carbonic anhydrase isoforms is linked to improved cognitive processes and spatial memory. nih.govresearchgate.net CA activators are thought to enhance synaptic plasticity and neuronal signaling. The thiazole scaffold has been specifically identified as a promising basis for designing CA activators that target pathologies involving memory and learning impairments. nih.gov Therefore, compounds derived from the this compound structure may offer a multi-faceted approach to enhancing cognition and memory through their influence on both the cholinergic system and CA-mediated pathways.

Other Pharmacological Profiles

Glucokinase (GK) Activation for Metabolic Regulation

The N-thiazol-2-yl amide moiety is a well-established pharmacophore in the design of glucokinase (GK) activators. researchgate.netnih.gov Glucokinase acts as a glucose sensor in the body, primarily in the liver and pancreatic β-cells, and plays a crucial role in regulating glucose homeostasis. dergipark.org.tr Allosteric activators of GK can enhance glucose uptake and stimulate insulin (B600854) secretion, making them attractive targets for the treatment of type 2 diabetes. dergipark.org.tr

Numerous studies have reported on benzamide (B126) derivatives containing the N-thiazol-2-yl group as potent GK activators. researchgate.netnih.gov These compounds bind to an allosteric site on the GK enzyme, leading to its activation. tandfonline.com For example, compounds have been developed with EC50 values in the nanomolar range, demonstrating significant potency. nih.gov The research in this area focuses on optimizing the balance between potency, activation profile, and pharmacokinetic properties to develop effective therapeutic agents for metabolic regulation. nih.govtandfonline.com

| Compound Class/Example | Activity (EC50) | Key Finding | Source |

| Benzamide Derivative 5 | 28.3 nM | Potent activator with a 2.4-fold activation profile. | nih.gov |

| Benzamide Derivative 16b | 44.8 nM | Potent activator with a 2.2-fold activation profile. | nih.gov |

| Sulfonamido-benzamide hybrid 13a | 495 nM | Most potent in its series with significant reduction in blood glucose in an OGTT assay. | tandfonline.com |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Based on a review of the available scientific literature, there is no significant evidence to suggest that the this compound scaffold is associated with the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). Research into NAPE-PLD inhibitors has primarily focused on other distinct chemical structures.

Analgesic Effects through Receptor Modulation (e.g., A3 adenosine (B11128) receptor)

A review of published research indicates no direct link between compounds based on the this compound structure and modulatory activity at the A3 adenosine receptor for analgesic effects. The development of A3 adenosine receptor agonists for pain management has centered on different classes of molecules, such as purine (B94841) derivatives.

Modulation of Nicotinamide Adenine Dinucleotide (NAD+) Synthesis Pathways

Extensive searches of scientific literature and preclinical research databases did not yield specific information regarding the modulation of Nicotinamide Adenine Dinucleotide (NAD+) synthesis pathways by the compound this compound. While the broader parent molecule, isonicotinamide, has been noted in some studies to influence intracellular NAD+ concentrations, there is no available research data detailing the effects of the specific derivative, this compound, on the key enzymes or intermediates of the de novo, Preiss-Handler, or salvage pathways of NAD+ synthesis.

Therefore, there are no detailed research findings or data tables to present on the preclinical biological activities and molecular mechanisms of this compound in the context of NAD+ metabolism.

Structure Activity Relationship Sar and Computational Elucidation

Design Principles for Optimizing Biological Potency

The biological activity of N-Thiazol-2-yl-isonicotinamide derivatives is intricately linked to their structural features. Researchers have systematically modified the thiazole (B1198619) and isonicotinamide (B137802) rings to establish clear structure-activity relationships.

The nature and position of substituents on both the thiazole and isonicotinamide rings play a pivotal role in modulating the biological activity of these compounds.

Thiazole Ring Substitutions:

The substitution pattern on the thiazole ring significantly influences the inhibitory activity of this compound derivatives. For instance, in a series of compounds designed as Rho-associated kinase (ROCK) inhibitors, the nature of the aryl group at the 4-position of the thiazole ring was found to be critical. brieflands.com Similarly, studies on thiazole derivatives as antimicrobial agents have shown that the presence of specific substituents is crucial for their activity. mdpi.com

The electronic properties of the substituents are also a key determinant of activity. Electron-withdrawing groups on the thiazole ring can enhance the stability of the compound. nih.gov For example, in the context of ZAC (Zinc-Activated Channel) antagonists, modifications to the phenyl ring attached to the thiazole moiety demonstrated varying effects. A trifluoromethyl group at the meta position of the phenyl ring was found to be favorable for activity. nih.gov

The following table summarizes the effects of various substituents on the thiazole ring from different studies:

| Study Focus | Substituent & Position | Effect on Activity | Reference |

| ROCK II Inhibitors | 1,4-benzodioxan-2-carboxylic acid at R1 | Increased potency | brieflands.com |

| ROCK II Inhibitors | Morpholine group on aminomethyl side chain (R2, R3) | Generally more potent | brieflands.com |

| ZAC Antagonists | Modifications to the phenyl ring | Varied effects on antagonist properties | nih.gov |

| Antimicrobial Agents | Lipophilic groups at position 4 | Generally better results | nih.gov |

Isonicotinamide Ring Substitutions:

Modifications to the isonicotinamide ring also have a profound impact on the biological profile of these compounds. For instance, the introduction of a methyl group on the isonicotinamide moiety in a series of ZAC antagonists was explored. google.com The electronic nature of these substituents can influence the binding affinity of the molecule to its target.

In the development of carbonic anhydrase activators, various substitutions on the isonicotinamide ring were investigated. The presence of a methyl group at the 3-position of the isonicotinamide ring was found to be a key modification in certain derivatives. google.com

Molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive molecules, has been effectively employed in the design of novel this compound derivatives. nih.govnih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and pharmacokinetic properties.

For example, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed as ROCK inhibitors by incorporating the aminomethyl side chain from one lead compound and the thiazolamine moiety from another. brieflands.comnih.gov This hybridization strategy led to the discovery of potent ROCK II inhibitors. nih.gov Similarly, the conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids, employing the concept of pharmacophore hybridization, has been reported to yield compounds with potential activity against bacterial wilt. nih.gov

Scaffold modification is another crucial design principle. The thiazole ring itself is considered a privileged scaffold in drug discovery. nih.govbohrium.com Modifications often involve the introduction of different heterocyclic systems to explore new chemical space and biological activities. For instance, the replacement of the thiazole ring with other heterocycles has been explored to understand the structural requirements for activity. nih.gov

The following table highlights examples of molecular hybridization and scaffold modification:

| Strategy | Description | Example | Outcome | Reference |

| Molecular Hybridization | Combining aminomethyl side chain and thiazolamine moieties. | Design of 4-aryl-5-aminoalkyl-thiazole-2-amines as ROCK inhibitors. | Discovery of potent ROCK II inhibitors. | brieflands.comnih.gov |

| Molecular Hybridization | Conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. | Synthesis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives. | Promising inhibitors of bacterial wilt pathogen. | nih.gov |

| Scaffold Hopping | Replacement of a core scaffold with another. | Replacing the triazolopyridazine ring with other heteroaryl head groups. | Exploration of new chemical space for anti-cryptosporidium agents. | nih.gov |

The three-dimensional arrangement of functional groups in this compound derivatives is critical for their selective and effective interaction with biological targets. The thiazole core and its substituents are frequently involved in binding to cancer-specific protein targets. researchgate.net

For instance, in the design of selective ROCK II inhibitors, the introduction of a side aminoalkyl chain was shown to enhance isomer selectivity. brieflands.com The development of thiazolidin-4-one derivatives has also highlighted the importance of specific structural features for anti-HIV-1 activity. researchgate.net The antibacterial activity of some thiazolidine (B150603) derivatives is dependent on the substitution of the heterocyclic thiazolidine ring and the associated aromatic moiety. researchgate.net

The selectivity of these compounds can be fine-tuned by subtle structural modifications. For example, in a study on PARP inhibitors, minor modifications to a brieflands.comnih.govtandfonline.comtriazolo[3,4-b]benzothiazole scaffold led to significant changes in selectivity toward different PARP enzymes. acs.org

Influence of Molecular Hybridization and Scaffold Modifications

Molecular Modeling and Docking Studies

Computational methods, particularly molecular modeling and docking, have been instrumental in understanding the structure-activity relationships of this compound derivatives at the atomic level.

Molecular docking studies have provided valuable insights into how these ligands bind to their target enzymes. These studies can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, docking studies of N-(4-phenylthiazol-2-yl) nicotinamide derivatives against the bacterial wilt pathogen Ralstonia solanacearum revealed various modes of interaction with the active site amino acids. nih.gov In another study, the predicted binding mode of a potent ROCK II inhibitor, compound 4v, showed key interactions within the active site of ROCK II. nih.gov

Docking studies have also been used to understand interactions at allosteric sites. For instance, the binding of N-benzothiazol-2-yl benzamide (B126) derivatives to an allosteric site of glucokinase has been investigated. japsonline.com

The following table details some key ligand-target interactions revealed by docking studies:

| Compound/Derivative | Target | Key Interactions | Reference |

| N-(4-phenylthiazol-2-yl) nicotinamide derivatives | Ralstonia solanacearum | Interactions with active site amino acids. | nih.gov |

| Compound 4v (ROCK II inhibitor) | ROCK II | Predicted binding mode within the active site. | nih.gov |

| N-benzothiazol-2-yl benzamide derivatives | Glucokinase (allosteric site) | H-bond interactions with Arg63. | japsonline.com |

| Thiazole-based SIRT2 inhibitors | SIRT2 | Docking positions comparable to reference inhibitors. | mdpi.com |

The insights gained from molecular docking studies are crucial for the rational design of new, more potent, and selective inhibitors. By understanding how a ligand binds, medicinal chemists can design new molecules with improved interactions with the target.

For instance, based on the predicted binding modes of lead compounds with ROCK II, further optimization was proposed to develop more potent inhibitor candidates. nih.gov The rational design of novel thiazole/thiazolidinone multitarget anti-HIV molecules has also been guided by molecular docking to validate the accuracy of the designed compounds. mdpi.com In the quest for new antitubercular agents, rational design of trisubstituted pyrazole-thiazole derivatives as MtInhA inhibitors has been guided by molecular docking and other computational methods. researchgate.net

This iterative process of design, synthesis, biological evaluation, and molecular modeling is a powerful paradigm in modern drug discovery, enabling the development of optimized this compound-based therapeutic agents.

Elucidation of Ligand-Target Interactions at Enzyme Active Sites and Allosteric Pockets

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR has been employed to guide the synthesis of more potent molecules.

Development of Predictive Models for Analogues

The development of predictive QSAR models for analogues of this compound involves establishing a statistical relationship between molecular descriptors and biological activity. For a series of N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives, synthesized via microwave irradiation, their anti-mycobacterial activity was evaluated against M. tuberculosis H37Rv. researchgate.net While a specific QSAR model for these compounds was not detailed in the provided source, the general methodology involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model. researchgate.net

For other related heterocyclic systems, various modeling techniques have been successfully applied. For instance, in studies of different isonicotinamide derivatives, models have been constructed using methods like partial least squares (PLS) regression and artificial neural networks (ANN) to correlate molecular descriptors with inhibitory activity against targets like protein kinase GSK-3β. researchgate.net Similarly, for other thiazole and thiadiazole analogues, QSAR equations have been developed using software like CODESSA to create models for antagonist activity at adenosine (B11128) A1 and A3 receptors. nih.gov Three-dimensional QSAR (3D-QSAR) studies on related compounds, such as 5-benzylidene-2-adamantylthiazol[3,2-b] researchgate.netnih.govtriazol-6(5H)ones, have also been performed to establish substitution patterns for enhanced antibacterial activity. ijper.org These models, once validated internally and externally, serve as powerful tools to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.netnih.gov

Identification of Physico-Chemical Descriptors Correlating with Activity

A critical aspect of QSAR analysis is the identification of specific physico-chemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For analogues of this compound, various studies on related structures have highlighted key descriptors.

In an analysis of quinolinone-based thiosemicarbazones, descriptors related to van der Waals volume, electron density, and molecular electronegativity were found to be pivotal for anti-tuberculosis activity. nih.gov For a series of 1,2,4-triazole-isoniazid conjugates, a 2D-QSAR model identified the thermodynamic descriptor XAMostHydrophilic as being significantly correlated with antitubercular activity. ijpsonline.com Studies on other antifungal dihydropyrimidine (B8664642) derivatives have shown that lipophilicity (log P), molar refractivity, and heat of formation are crucial for their activity against Candida albicans. researchgate.net

The table below summarizes some of the key physico-chemical descriptors identified in QSAR studies of analogous heterocyclic compounds, which could be relevant for the activity of this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Correlation with Activity | Compound Class Studied |

| Thermodynamic | Heat of Formation | Moderate Potency | Dihydropyrimidine-4-Carbonitrile analogs researchgate.net |

| Topological | T_O_O_4 (Count of O atoms separated by 4 bonds) | Positive Contribution | 5-benzylideno-2-adamantylthiazol[3,2-b] researchgate.netnih.govtriazol-6(5H)ones ijper.org |

| Electronic | Molecular Electronegativity | Negative Contribution | Quinolinone-based thiosemicarbazones nih.gov |

| Steric/Volume | van der Waals volume | Positive Contribution | Quinolinone-based thiosemicarbazones nih.gov |

| Hydrophobicity | XAMostHydrophilic | Positive Correlation | 1,2,4-Triazole-Isoniazid Conjugates ijpsonline.com |

| Lipophilicity | log P | Drives Activity | Anti-tubercular compounds researchgate.net |

These descriptors provide valuable insights into the mechanism of action. For example, a positive correlation with van der Waals volume suggests that bulkier substituents might enhance activity, whereas a negative correlation with electronegativity might indicate the role of specific electronic interactions in the binding pocket. nih.gov

Advanced Computational Chemistry Applications

Computational chemistry offers powerful tools to investigate molecular properties at an electronic level, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Tautomeric Preferences and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org It is particularly useful for studying tautomerism, which is the equilibrium between two or more interconverting structural isomers. For N-(benzo[d]thiazol-2-yl)isonicotinamide, a close analogue of this compound, DFT calculations combined with spectroscopic methods have been used to study its tautomeric preferences. researchgate.net These studies indicate that upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) occurs from the amide nitrogen to the thiazole nitrogen, highlighting a preferred tautomeric pathway. researchgate.net This process is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic properties.

DFT calculations are also employed to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. scirp.org For example, in a study of a thiazole carboxylate derivative, DFT calculations revealed a relatively small HOMO-LUMO gap, suggesting high reactivity attributed to its near-planar geometry and extended conjugation. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions prone to electrophilic or nucleophilic attack, which is essential for understanding receptor-ligand interactions. edu.krdnih.gov

Virtual Screening for Novel Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. tandfonline.comctu.edu.vn This method accelerates the identification of novel "hit" compounds, which can then be optimized into lead compounds. VS can be broadly classified into structure-based (SBVS) and ligand-based (LBVS) approaches.

In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site, and a scoring function is used to estimate the binding affinity. ctu.edu.vnnih.gov This approach has been successfully used to identify novel inhibitors for targets relevant to diseases like tuberculosis by targeting enzymes such as InhA (enoyl-acyl-carrier-protein reductase). tandfonline.comnih.gov For instance, a VS campaign against InhA led to the discovery of novel, fragment-sized inhibitors with low structural similarity to previously known inhibitors, thus expanding the available chemotypes for further development. nih.gov

When the 3D structure of the target is unknown, LBVS methods can be employed. These methods use the structure of known active ligands to identify new compounds with similar properties. tandfonline.com Pharmacophore modeling, a type of LBVS, has been used to screen databases for novel inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme upregulated in various cancers. nih.govmetu.edu.tr By generating a pharmacophore model from known inhibitors, new urea-typed inhibitors were successfully identified from the ZINC database. nih.govmetu.edu.tr For analogues of this compound, both SBVS and LBVS could be powerful strategies to discover novel compounds with desired biological activities by targeting relevant enzymes or receptors. nih.govmdpi.com

Preclinical Evaluation Methodologies and in Vitro/in Vivo Assays

Biochemical and Biophysical Characterization

The initial stages of preclinical evaluation involve a thorough characterization of the compound's interactions with biological molecules and systems. This is achieved through a variety of in vitro assays and analytical techniques.

Enzyme Kinetic Studies and Inhibition Profiling

Enzyme kinetic studies are crucial for understanding how a compound may interfere with enzymatic pathways. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of the compound, providing insights into its inhibitory potential.

Kinase Assays: The inhibitory activity of thiazole (B1198619) derivatives has been explored against various kinases. For instance, some thiazole-containing molecules have been shown to inhibit protein and lipid kinases such as c-Met kinase, CDK1, CLK1, and PI3Kα. mdpi.com Dasatinib (B193332), a known anticancer drug, is a thiazole-bearing BCR-ABL kinase inhibitor. mdpi.com The inhibitory effects can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. For example, certain thiazolyl-pyrazoline derivatives have demonstrated significant sub-micromolar EGFR inhibitory actions with IC50 values ranging from 83 to 305 nM. scienceopen.com Kinase activity can be measured using radiometric assays that directly assess the catalytic activity of the kinase. eurofinsdiscovery.com Profiling against a panel of kinases helps to determine the selectivity of the compound and rule out non-specific effects. nih.gov

COX Assays: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway. Thiazole derivatives have been investigated for their potential to inhibit COX-1 and COX-2. In one study, a series of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides were evaluated for their in vitro inhibition of COX-1 and COX-2. researchgate.net The most active compound in this series showed significant inhibition of both enzymes. researchgate.net Similarly, another study identified a thiazole-based dual inhibitor of COX-2 and 5-LOX with IC50 values of 0.09 µM and 0.38 µM, respectively. nih.gov

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline derivatives | EGFR | Demonstrated significant sub-micromolar inhibitory actions with IC50 values from 83 to 305 nM. | scienceopen.com |

| N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides | COX-1/COX-2 | Showed promising in vitro inhibition of both COX-1 and COX-2. | researchgate.net |

| Thiazole-based dual inhibitor | COX-2/5-LOX | Potent inhibition with IC50 values of 0.09 µM (COX-2) and 0.38 µM (5-LOX). | nih.gov |

Receptor Binding and Functional Assays

These assays are employed to determine if a compound binds to specific receptors and to characterize the functional consequences of that binding.

ELISA (Enzyme-Linked Immunosorbent Assay): This technique can be used to screen for inhibitors of specific biological interactions. For example, a commercial ELISA kit was used to detect the production of IL-2, and the IC50 value was calculated as the concentration at which 50% of the maximum IL-2 production was inhibited. google.com ELISA has also been used to screen for Rho-associated kinase (ROCK) inhibitors, where a series of 4-aryl-5-aminomethyl-thiazole-2-amines were evaluated for their inhibitory activities on ROCK II. researchgate.net

GPCRs, Muscarinic Receptors, and Adenosine (B11128) Receptors: While specific data on N-Thiazol-2-yl-isonicotinamide's direct interaction with these receptors is not extensively detailed in the provided search results, the general class of thiazole derivatives has been studied for a wide range of biological activities, which often involve interactions with such receptor systems. Further research would be needed to specifically delineate the binding profile of this compound against these G-protein coupled receptors.

Cell-Based Phenotypic Screening

This approach assesses the effect of a compound on whole cells, providing a more holistic view of its biological activity.

Anti-mycobacterial Activity: Several studies have investigated the anti-mycobacterial potential of thiazole and isonicotinamide (B137802) derivatives. A series of N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some of these compounds showed significant anti-mycobacterial activity. researchgate.net Thiazolidinone-based compounds, in general, have demonstrated good antitubercular properties. nih.gov For instance, certain thiazolidin-4-one derivatives have shown activity against Mycobacterium tuberculosis H37Rv comparable to the standard drug streptomycin. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays. nih.govnih.gov

Antiviral Activity: Thiazole derivatives have been identified as inhibitors of various viruses. jrespharm.com A derivative, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. acs.org Further structure-activity relationship (SAR) studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which showed a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV. acs.orgnih.gov The mechanism of action for this compound involves the inhibition of alphavirus replication by blocking subgenomic viral RNA translation and structural protein synthesis. acs.orgnih.gov

Cancer Cell Line Growth Inhibition: The cytotoxic effects of thiazole-based compounds against various cancer cell lines have been extensively studied. Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against cell lines derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. mdpi.com For example, one compound inhibited the growth of all 60 tested cancer cell lines by more than 50%. mdpi.com The IC50 values are determined to quantify the cytotoxic potency. For instance, thiazolyl-pyrazoline compounds showed IC50 values ranging from 3.92 to 89.03 µM against the A549 lung cancer cell line and 0.75 to 77.10 µM against the T-47D breast cancer cell line. scienceopen.com

Table 2: Phenotypic Screening of Thiazole Derivatives

| Assay Type | Target | Key Findings | Reference |

|---|---|---|---|

| Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | Some N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives showed significant activity. | researchgate.net |

| Antiviral | Chikungunya virus (CHIKV) | A nicotinamide (B372718) derivative showed an EC50 of 0.6 μM. A more potent analog reduced viral titer by 8.7 logs. | acs.orgnih.gov |

| Cancer Cell Line Growth Inhibition | Various cancer cell lines | A pyridine-thiazole hybrid inhibited growth of 60 cell lines by >50%. Thiazolyl-pyrazolines showed IC50 values in the low micromolar range. | mdpi.comscienceopen.com |

Spectroscopic Analysis of Molecular Interactions

Spectroscopic techniques are invaluable for elucidating the structure of a compound and studying its interactions with biological macromolecules at a molecular level.

UV-Vis and Fluorescence Spectroscopy: UV-Vis absorption and fluorescence emission spectroscopies are commonly used to study the binding interactions between small molecules and DNA. periodikos.com.br These techniques can also be used to monitor the stability of compounds in solution. mdpi.com For instance, the interaction of neratinib (B1684480) with bovine serum albumin (BSA) was studied using spectrophotometric and spectrofluorometric methods, which was further supported by molecular docking studies. frontiersin.org

NMR and Mass Spectrometry: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the structural characterization of synthesized compounds. espublisher.comacs.org 1H and 13C NMR spectra provide detailed information about the chemical environment of atoms within the molecule. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives. mdpi.comnih.gov These techniques were used to confirm the structures of various thiazole and isonicotinamide derivatives in several studies. mdpi.comnih.govnih.gov

In Vivo Preclinical Studies

Following promising in vitro results, preclinical studies in animal models are conducted to evaluate the efficacy of a compound in a living organism.

Efficacy Assessment in Animal Disease Models

Chikungunya Virus Infection in Mice: The in vivo efficacy of a potent thiazole amide derivative, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, was evaluated in a mouse model of Chikungunya virus (CHIKV) infection. acs.orgnih.gov Another study investigated the antiviral potential of withaferin A in a C57BL/6 mouse model of CHIKV infection. plos.org In this model, CHIKV-infected mice showed significantly lower viremia when treated with the compound. plos.org A key indicator of disease in this model is footpad swelling, which was not observed in the treated mice. plos.org

Table 3: In Vivo Efficacy in Chikungunya Virus Mouse Model

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Mice | In vivo efficacy studies reported. | acs.orgnih.gov |

| Withaferin A | C57BL/6 mice | Significantly lower viremia and no joint swelling in treated mice. | plos.org |

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations

The relationship between drug concentration in the body over time (pharmacokinetics, PK) and its observed effects (pharmacodynamics, PD) is a critical aspect of preclinical evaluation. For this compound, also known as ML293, understanding the PK/PD correlation is essential for predicting its therapeutic window and potential efficacy. nih.govnih.gov

Research has focused on ML293 as a potent and selective positive allosteric modulator (PAM) of the muscarinic M4 receptor. nih.gov In preclinical studies, the primary pharmacodynamic effect measured is the potentiation of the M4 receptor's response to its natural ligand, acetylcholine (B1216132) (ACh). This is often quantified as a "fold-shift" in the ACh concentration-response curve. For instance, at a concentration of 30 µM, ML293 demonstrated a robust 14-fold leftward shift of the ACh curve, indicating a significant potentiation of ACh potency. nih.gov

In terms of pharmacokinetics, preclinical studies in rats have been conducted to determine key parameters. Following intravenous administration, ML293 exhibited low clearance. nih.gov The compound also demonstrated favorable in vitro metabolic stability in both human and rat liver microsomes, with predicted moderate clearance rates. nih.gov Specifically, the predicted clearance values were 14.9 and 48.5 mL/min/kg in human and rat microsomes, respectively. nih.gov

The correlation of these PK and PD findings is crucial. The sustained exposure of ML293 in the plasma, due to its low clearance, allows for prolonged modulation of the M4 receptor. This sustained target engagement is a desirable characteristic for a therapeutic agent, as it can lead to a more consistent and prolonged pharmacological effect. The relationship between the concentration of ML293 achieved in preclinical models and the observed M4 receptor potentiation helps to establish a preliminary understanding of the exposure levels required for potential therapeutic efficacy.

Below is a data table summarizing the in vitro pharmacokinetic properties of ML293.

| Parameter | Species | Value | Unit |

| Predicted Hepatic Clearance (CLHEP) | Human | 14.9 | mL/min/kg |

| Predicted Hepatic Clearance (CLHEP) | Rat | 48.5 | mL/min/kg |

| Plasma Protein Binding (unbound fraction) | Human | 1.0 | % |

| Plasma Protein Binding (unbound fraction) | Rat | 3.2 | % |

| Brain Homogenate Binding (unbound fraction) | Rat | 0.9 | % |

Data sourced from a study on the discovery of ML293 as a novel M4 positive allosteric modulator. nih.gov

Brain Penetration Assessment in Preclinical Models

For a compound targeting the central nervous system (CNS), such as an M4 receptor modulator for potential use in neurological or psychiatric disorders, the ability to cross the blood-brain barrier (BBB) is paramount. google.commdpi.com Preclinical assessment of brain penetration is therefore a critical step in the evaluation of this compound (ML293).

In vivo studies in rats have demonstrated that ML293 is highly brain penetrant. nih.gov One hour after oral administration, significant concentrations of the compound were measured in the brain. nih.gov The brain-to-plasma concentration ratio (B:P) is a key metric used to quantify brain penetration. A B:P ratio close to or greater than one suggests good distribution into the CNS. For ML293, the B:P ratio was determined to be 0.85, indicating excellent brain exposure. nih.gov

The combination of good oral bioavailability, low clearance, and high brain penetration makes ML293 a promising candidate for further development as a CNS-active agent. These favorable pharmacokinetic properties suggest that therapeutic concentrations can be achieved and sustained in the target organ.

The following table presents the in vivo brain penetration data for ML293 in rats.

| Administration Route | Time Point | Brain Concentration | Brain-to-Plasma Ratio (B:P) |

| Oral | 1 hour | 10.3 µM | 0.85 |

Data from an in vivo pharmacokinetic study in rats. nih.gov

Future Research Directions and Applications

Development of Advanced N-Thiazol-2-yl-isonicotinamide Derivatives for Enhanced Therapeutic Profiles

The future development of this compound-based therapeutics hinges on the strategic synthesis of novel derivatives with superior efficacy, selectivity, and pharmacokinetic properties. Research has shown that substitutions at various positions on the thiazole (B1198619) and isonicotinamide (B137802) rings can profoundly influence biological activity. sciencescholar.usnih.gov

Future work should focus on: